3-[2-Oxo-2-(4-phenylmethoxypiperidin-1-yl)ethyl]-4-propan-2-ylpiperazin-2-one
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Overview
Description
3-[2-Oxo-2-(4-phenylmethoxypiperidin-1-yl)ethyl]-4-propan-2-ylpiperazin-2-one is a complex organic compound that features a piperazine ring substituted with a phenylmethoxy group and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Oxo-2-(4-phenylmethoxypiperidin-1-yl)ethyl]-4-propan-2-ylpiperazin-2-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Piperazine Ring: The initial step involves the formation of the piperazine ring through a cyclization reaction.
Substitution with Phenylmethoxy Group: The piperazine ring is then substituted with a phenylmethoxy group using a nucleophilic substitution reaction.
Addition of Piperidinyl Group: The final step involves the addition of the piperidinyl group through a reductive amination reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[2-Oxo-2-(4-phenylmethoxypiperidin-1-yl)ethyl]-4-propan-2-ylpiperazin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the piperazine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[2-Oxo-2-(4-phenylmethoxypiperidin-1-yl)ethyl]-4-propan-2-ylpiperazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-Oxo-2-(4-phenylmethoxypiperidin-1-yl)ethyl]-4-propan-2-ylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-Oxo-2-(4-methoxypiperidin-1-yl)ethyl]-4-propan-2-ylpiperazin-2-one
- 3-[2-Oxo-2-(4-phenylpiperidin-1-yl)ethyl]-4-propan-2-ylpiperazin-2-one
Uniqueness
3-[2-Oxo-2-(4-phenylmethoxypiperidin-1-yl)ethyl]-4-propan-2-ylpiperazin-2-one is unique due to the presence of both the phenylmethoxy and piperidinyl groups, which confer specific chemical and biological properties. These structural features may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic profile.
Properties
IUPAC Name |
3-[2-oxo-2-(4-phenylmethoxypiperidin-1-yl)ethyl]-4-propan-2-ylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c1-16(2)24-13-10-22-21(26)19(24)14-20(25)23-11-8-18(9-12-23)27-15-17-6-4-3-5-7-17/h3-7,16,18-19H,8-15H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYJZSQKTFIPRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCNC(=O)C1CC(=O)N2CCC(CC2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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